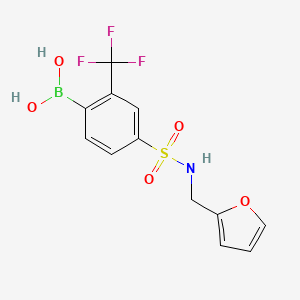

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is a complex organic compound that features a boronic acid group, a trifluoromethyl group, and a furan ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.

化学反应分析

Functional Group Analysis and Reaction Mechanisms

The compound combines three key functional groups: a boronic acid moiety, a trifluoromethyl (CF₃) group, and a sulfamoyl (SO₂NH) group attached to a furan ring . These structural features suggest diverse reactivity profiles:

-

Boronic Acid (B(OH)₂) :

-

Suzuki-Miyaura Coupling : Boronic acids typically react with aryl halides in cross-coupling reactions catalyzed by palladium . The trifluoromethyl group may enhance stability and electronic effects, influencing reaction efficiency.

-

Catalytic Applications : Analogous boronic acids (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid) act as catalysts in amidation reactions by forming mixed anhydrides . The ortho substituent (CF₃) might similarly modulate reactivity by steric effects.

-

-

Trifluoromethyl (CF₃) :

-

Electron-Withdrawing Effects : The CF₃ group increases the electron-deficient nature of the aromatic ring, potentially accelerating electrophilic substitution or stabilizing intermediates in reactions like nucleophilic aromatic substitution.

-

-

Sulfamoyl (SO₂NH) and Furan Substituents :

-

Amidation/Nucleophilic Reactions : The sulfamoyl group could participate in amide bond formation or act as a leaving group under basic conditions. The furan ring may engage in Diels-Alder reactions or undergo electrophilic substitution.

-

Comparative Analysis with Related Compounds

Potential Reaction Pathways

A. Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Likely occurs at the boronic acid moiety, forming C-C bonds with aryl halides. The CF₃ group may enhance reaction rates by stabilizing intermediates .

B. Amidation/Catalytic Roles

-

Analogous to 2,4-bis(trifluoromethyl)phenylboronic acid , the compound could catalyze amidation reactions by forming mixed anhydrides with carboxylic acids. The sulfamoyl group might participate in subsequent nucleophilic attacks.

C. Substitution Reactions

-

The furan ring may undergo electrophilic substitution (e.g., bromination, nitration) or participate in cycloaddition reactions. The sulfamoyl group could act as a directing group.

Structural Influences on Reactivity

-

Steric Effects : The trifluoromethyl group at the ortho position may hinder coordination to catalysts (e.g., palladium in Suzuki coupling), favoring site-selective reactions .

-

Electronic Effects : The CF₃ and SO₂NH groups enhance electron deficiency, potentially accelerating electrophilic reactions while stabilizing intermediates.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that boronic acids, including 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid, have potential as anticancer agents. They can inhibit proteasomes, which play a critical role in cancer cell survival. The incorporation of the furan moiety may enhance the selectivity and efficacy of the compound against specific tumor types .

2. Diabetes Management

Phenylboronic acids are known to interact with glucose, making them useful for developing glucose-responsive drug delivery systems. The unique structure of this compound could allow it to function as a glucose sensor or in insulin delivery systems, providing a controlled release mechanism based on blood sugar levels .

3. Antibacterial Properties

The sulfonamide group present in the compound suggests potential antibacterial activity. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties .

Material Science Applications

1. Polymer Chemistry

The incorporation of boronic acids into polymer matrices can enhance material properties such as mechanical strength and thermal stability. This compound can be utilized to create smart materials that respond to environmental stimuli, such as pH or temperature changes .

2. Drug Delivery Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating drug delivery systems that can release therapeutic agents in response to specific biological conditions .

Biochemical Applications

1. Enzyme Inhibition

Due to its structural characteristics, this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. This application is particularly relevant in the design of drugs targeting metabolic disorders or diseases caused by enzyme dysregulation .

2. Diagnostic Tools

The ability of phenylboronic acids to bind sugars can be exploited in diagnostic applications, such as glucose monitoring devices for diabetes management. The development of sensors using this compound could lead to more accurate and responsive monitoring technologies .

Case Studies

作用机制

The mechanism of action of 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, which is beneficial in drug design .

相似化合物的比较

Similar Compounds

4-(N-(Furan-2-ylmethyl)sulfamoyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.

Phenylboronic acid: Contains the boronic acid group but lacks the furan and trifluoromethyl groups.

2-Trifluoromethylphenylboronic acid: Contains the trifluoromethyl and boronic acid groups but lacks the furan ring.

Uniqueness

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the boronic acid group allows for versatile chemical transformations .

生物活性

The compound 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and mechanisms of action, drawing from diverse research findings and case studies.

Molecular Formula

- Molecular Formula : C19H15F3N2O4S

- Molecular Weight : 424.4 g/mol

Structural Characteristics

The compound features a trifluoromethyl group , a furan moiety , and a sulfamoyl group , which contribute to its unique reactivity and biological properties.

Research indicates that boronic acids, including this compound, can interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties. For instance, derivatives of phenylboronic acids have been reported to inhibit the growth of cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The sulfamoyl group in this compound is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes such as proteases and kinases. The boronic acid functionality is known to form reversible covalent bonds with the active site serine or cysteine residues in these enzymes, leading to inhibition .

Study 1: Synthesis and Characterization

In a study focused on sulfamoyl amide derivatives, researchers synthesized various derivatives including those similar to the target compound. They characterized these compounds through NMR and mass spectrometry, confirming their structures. Biological assays revealed that some derivatives exhibited promising anticancer activity against specific cell lines .

Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory effects, supporting the hypothesis that modifications in the structure could enhance biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H15F3N2O4S |

| Molecular Weight | 424.4 g/mol |

| Anticancer Activity | Yes (in vitro studies) |

| Antimicrobial Activity | Yes (various strains) |

| Enzyme Inhibition | Proteases, Kinases |

属性

IUPAC Name |

[4-(furan-2-ylmethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BF3NO5S/c14-12(15,16)10-6-9(3-4-11(10)13(18)19)23(20,21)17-7-8-2-1-5-22-8/h1-6,17-19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIXOJJWCXCTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BF3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。